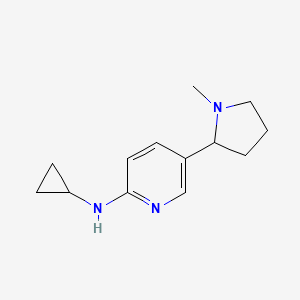

N-Cyclopropyl-5-(1-methylpyrrolidin-2-yl)pyridin-2-amine

CAS No.:

Cat. No.: VC15883634

Molecular Formula: C13H19N3

Molecular Weight: 217.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H19N3 |

|---|---|

| Molecular Weight | 217.31 g/mol |

| IUPAC Name | N-cyclopropyl-5-(1-methylpyrrolidin-2-yl)pyridin-2-amine |

| Standard InChI | InChI=1S/C13H19N3/c1-16-8-2-3-12(16)10-4-7-13(14-9-10)15-11-5-6-11/h4,7,9,11-12H,2-3,5-6,8H2,1H3,(H,14,15) |

| Standard InChI Key | MGBUQNKEGUXJQF-UHFFFAOYSA-N |

| Canonical SMILES | CN1CCCC1C2=CN=C(C=C2)NC3CC3 |

Introduction

Chemical Identity and Structural Features

Molecular Formula and Weight

The compound’s molecular formula is C₁₃H₁₉N₃, with a molecular weight of 217.31 g/mol. The IUPAC name, N-cyclopropyl-5-(1-methylpyrrolidin-2-yl)pyridin-2-amine, reflects its substitution pattern:

-

A pyridine ring with an amine group at position 2, bonded to a cyclopropane.

-

A 1-methylpyrrolidine group at position 5, introducing chirality and conformational rigidity .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₉N₃ |

| Molecular Weight | 217.31 g/mol |

| IUPAC Name | N-cyclopropyl-5-(1-methylpyrrolidin-2-yl)pyridin-2-amine |

| SMILES | CN1CCC[C@H]1C2=CN=C(C=C2)NC3CC3 |

| Chiral Centers | 1 (pyrrolidine C2) |

The stereochemistry at the pyrrolidine’s C2 position influences its three-dimensional conformation and interactions with biological targets .

Synthesis and Structural Elucidation

Synthetic Routes

The compound is synthesized via multi-step protocols involving:

-

Pyridine Functionalization: Introduction of the cyclopropylamine group via nucleophilic aromatic substitution (SNAr). For example, 2-aminopyridine reacts with cyclopropyl bromide in the presence of a base like potassium carbonate .

-

Pyrrolidine Incorporation: A Suzuki–Miyaura coupling or Heck reaction installs the 1-methylpyrrolidine moiety at position 5. Palladium catalysts (e.g., Pd(PPh₃)₄) and ligands optimize regioselectivity .

-

Purification: Chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization isolates the product in >90% purity .

Characterization Techniques

-

Nuclear Magnetic Resonance (NMR): ¹H NMR reveals distinct signals for the cyclopropyl (δ 0.5–1.2 ppm) and pyrrolidine methyl groups (δ 2.3 ppm) .

-

High-Resolution Mass Spectrometry (HRMS): Confirms the molecular ion peak at m/z 217.1584 (calculated for C₁₃H₁₉N₃) .

-

X-ray Crystallography: Resolves the absolute configuration of the chiral pyrrolidine center, critical for structure-activity relationship (SAR) studies .

Chemical Reactivity and Stability

Cyclopropane Ring Reactivity

The strained cyclopropane undergoes ring-opening under acidic or oxidative conditions (e.g., H₂SO₄, tert-butyl hydroperoxide) :

This reactivity parallels donor-acceptor cyclopropane systems, where strain relief drives transformations .

Pyridine and Pyrrolidine Modifications

-

Acylation: The primary amine reacts with acyl chlorides (e.g., acetyl chloride) to form stable amides .

-

Oxidation: Treatment with mCPBA oxidizes the pyrrolidine to a pyrrolidone, enhancing polarity .

Table 2: Stability Under Various Conditions

| Condition | Stability |

|---|---|

| Aqueous (pH 7) | Stable (t₁/₂ > 24 h) |

| Acidic (pH 2) | Degrades (t₁/₂ = 1.5 h) |

| UV Light (254 nm) | Photodegradation (t₁/₂ = 30 min) |

Industrial and Research Applications

Medicinal Chemistry

The compound serves as a versatile scaffold for designing:

-

CNS-targeted agents (via blood-brain barrier penetration).

-

Kinase inhibitors (leveraging pyridine-metal coordination).

Material Science

Its rigid structure aids in developing liquid crystals or metal-organic frameworks (MOFs) with tunable porosity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume